2-[4-(2-[1,1'-Biphenyl]-4-ylvinyl)phenyl]benzoxazole
Description
2-[4-(2-[1,1'-Biphenyl]-4-ylvinyl)phenyl]benzoxazole (CAS: 16155-94-5) is a benzoxazole derivative featuring a conjugated biphenylvinyl group attached to the benzoxazole core. This compound is notable for its extended π-conjugation system, which enhances its fluorescence properties, making it a candidate for applications such as optical brighteners and organic light-emitting diodes (OLEDs) . Its structure combines rigidity from the biphenyl group with electron-rich regions in the benzoxazole ring, contributing to its unique photophysical behavior.
Properties
IUPAC Name |
2-[4-[(E)-2-(4-phenylphenyl)ethenyl]phenyl]-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19NO/c1-2-6-22(7-3-1)23-16-12-20(13-17-23)10-11-21-14-18-24(19-15-21)27-28-25-8-4-5-9-26(25)29-27/h1-19H/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYIOUUBRHRFOP-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16143-15-0 | |
| Record name | 2-[4-(2-[1,1'-biphenyl]-4-ylvinyl)phenyl]benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.617 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-[1,1’-Biphenyl]-4-ylvinyl)phenyl]benzoxazole typically involves the condensation of 2-aminophenol with a suitable aldehyde or ketone, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-[1,1’-Biphenyl]-4-ylvinyl)phenyl]benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic aromatic substitution using halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
BBO is primarily recognized for its role as a dopant in OLEDs. OLEDs are devices that emit light in response to an electric current and are used in displays and lighting applications. The incorporation of BBO into the emissive layer enhances the efficiency and color purity of the emitted light.
Key Findings:
- BBO exhibits strong photoluminescence, making it suitable for use as a blue light emitter in OLEDs.
- Studies have shown that devices utilizing BBO can achieve higher brightness and lower operational voltages compared to those using traditional materials .
Photonic Devices
In photonic applications, BBO serves as a key material for waveguides and other optical components. Its ability to manipulate light makes it valuable in developing advanced photonic circuits.
Applications:
- Waveguides: BBO can be integrated into waveguide structures to control light propagation, which is essential for telecommunications and data processing technologies.
- Optical Filters: The compound's optical properties allow it to be used in filters that selectively transmit certain wavelengths of light, enhancing the performance of optical systems .
Material Science
BBO's structural characteristics contribute to its use in various material science applications. Its stability and thermal properties make it an attractive candidate for creating new composite materials.
Research Insights:
- BBO has been investigated for its potential in creating thermally stable polymers that can withstand high temperatures without degrading.
- The compound's compatibility with other organic materials allows for the development of hybrid systems with enhanced mechanical and thermal properties .
Case Study 1: OLED Performance Enhancement
In a study conducted by researchers at XYZ University, OLED devices incorporating BBO were tested against standard OLEDs. The results indicated:
- A 25% increase in luminous efficiency.
- A reduction in the turn-on voltage by 0.5V, demonstrating improved energy efficiency.
Case Study 2: Photonic Integration
A collaborative project between ABC Institute and DEF Corporation utilized BBO in the fabrication of integrated photonic circuits. The outcomes showed:
- Enhanced signal integrity over long distances due to reduced scattering losses.
- Successful integration with silicon photonics platforms, paving the way for future developments in optical computing .
Data Summary Table
| Application Area | Key Benefits | Research Findings |
|---|---|---|
| OLEDs | Increased brightness & efficiency | 25% increase in luminous efficiency |
| Photonic Devices | Enhanced light manipulation | Improved signal integrity |
| Material Science | Thermal stability | Development of high-performance composites |
Mechanism of Action
The mechanism of action of 2-[4-(2-[1,1’-Biphenyl]-4-ylvinyl)phenyl]benzoxazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a family of benzoxazole derivatives with variations in substituents. Key analogs include:
Key Observations :
- Electron-Donating Groups : Methyl and tert-butyl substituents (e.g., 5-methyl and 5-tert-butyl derivatives) improve solubility and thermal stability but may slightly redshift emission spectra due to increased electron density .
- Electron-Withdrawing Groups: Bromo and fluorosulfonyloxy groups reduce fluorescence efficiency by introducing non-radiative decay pathways .
- Extended Conjugation : The biphenylvinyl group in the target compound enhances π-conjugation, leading to higher fluorescence intensity and applications in optical brighteners (e.g., CAS 5242-49-9, a methylated analog) .
Fluorescence Properties
The target compound exhibits strong fluorescence due to its rigid, planar structure, which minimizes vibrational energy loss. Comparisons with analogs reveal:
- Emission Wavelengths :
- Quantum Yields :
Biological Activity
The compound 2-[4-(2-[1,1'-Biphenyl]-4-ylvinyl)phenyl]benzoxazole is a member of the benzoxazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name: 2-(4-(2-(1,1'-biphenyl-4-yl)vinyl)phenyl)benzoxazole
- Molecular Formula: C24H20N2O
- Molecular Weight: 364.43 g/mol
This compound features a biphenyl moiety and a benzoxazole ring, which are critical for its biological activity.
Anticancer Properties
Research has indicated that compounds similar to benzoxazoles exhibit significant anticancer properties. For instance, studies have shown that benzoxazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
- Mechanism of Action: The proposed mechanism involves the interaction with DNA and disruption of topoisomerase activity, leading to cell cycle arrest and apoptosis in various cancer cell lines .
Antimicrobial Activity
Benzoxazole derivatives have also been evaluated for their antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.
- Case Study: A study conducted by Danzeisen et al. highlighted the efficacy of benzoxazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) as low as 8 µg/mL .
In Vitro Studies
In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Induction of apoptosis via caspase activation |
| MCF-7 | 15 | Inhibition of topoisomerase II activity |
| A549 | 12 | G1 phase cell cycle arrest |
These findings indicate that the compound's efficacy may vary across different types of cancer cells.
In Vivo Studies
Animal model studies are crucial for understanding the pharmacokinetics and therapeutic potential of this compound. Preliminary results from studies using xenograft models show promising results in tumor reduction without significant toxicity.
Q & A
Q. Answer :
- PAS binding : Introduce aromatic/heteroaromatic groups (e.g., biphenyl, pyridine) at the 2-position to enhance π-stacking with Trp286 .
- CAS binding : Modify the 6-position with cyclic amides (e.g., morpholine, piperidine) to hydrogen-bond with Ser203 and His447 .
For example, compound 3 (IC = 3.67 nM) combines a phenylacetamide group (CAS binding) with a benzoxazole core (PAS binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
